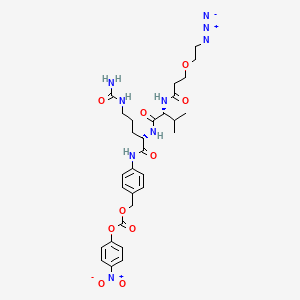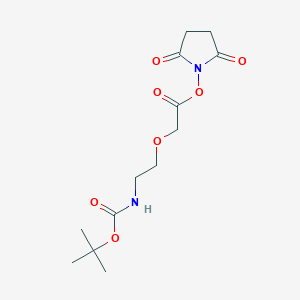
t-Boc-N-Amido-PEG6-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-Boc-N-Amido-PEG6-NHS ester is a polyethylene glycol (PEG) linker that contains an N-hydroxysuccinimide (NHS) ester and a t-butyloxycarbonyl (t-Boc) protected amine moiety. This compound is widely used in bioconjugation and drug delivery applications due to its ability to increase the solubility of hydrophobic molecules in aqueous media .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-Amido-PEG6-NHS ester typically involves the following steps:
PEGylation: The PEG chain is first synthesized or obtained commercially.
Introduction of t-Boc Group: The t-Boc group is introduced to protect the amine group. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Activation with NHS: The NHS ester is introduced by reacting the PEGylated compound with N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Análisis De Reacciones Químicas
Types of Reactions
t-Boc-N-Amido-PEG6-NHS ester undergoes several types of chemical reactions:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The t-Boc group can be removed under mildly acidic conditions to yield a free amine.
Common Reagents and Conditions
Substitution: Primary amines (e.g., lysine residues in proteins) react with the NHS ester in aqueous or organic solvents.
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group.
Major Products
Aplicaciones Científicas De Investigación
t-Boc-N-Amido-PEG6-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling of proteins, peptides, and oligonucleotides.
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Utilized in the production of PEGylated compounds for various industrial applications
Mecanismo De Acción
The mechanism of action of t-Boc-N-Amido-PEG6-NHS ester involves:
PEGylation: The PEG chain increases the solubility and stability of the conjugated molecule.
Bioconjugation: The NHS ester reacts with primary amines to form stable amide bonds, facilitating the attachment of the PEG chain to biomolecules.
Controlled Release: The t-Boc group protects the amine and can be removed under mild conditions to release the active molecule
Comparación Con Compuestos Similares
Similar Compounds
- t-Boc-N-Amido-PEG2-NHS ester
- t-Boc-N-Amido-PEG4-NHS ester
- t-Boc-N-Amido-PEG8-NHS ester
Uniqueness
t-Boc-N-Amido-PEG6-NHS ester is unique due to its longer PEG chain (six ethylene glycol units), which provides greater solubility and flexibility compared to shorter PEG linkers. This makes it particularly useful in applications requiring enhanced solubility and stability .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N2O12/c1-24(2,3)37-23(30)25-7-9-32-11-13-34-15-17-36-19-18-35-16-14-33-12-10-31-8-6-22(29)38-26-20(27)4-5-21(26)28/h4-19H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTXXGBOPJLHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N2O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B8114094.png)



![[4-[[(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8114130.png)
![(2S)-2-[[(2R)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B8114136.png)

![(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B8114148.png)

![(2S)-2-[[(2R)-2-[3-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B8114159.png)




